molecular formula C16H18N2O2 B4783855 N-[4-(1-pyrrolidinyl)benzyl]-2-furamide

N-[4-(1-pyrrolidinyl)benzyl]-2-furamide

Cat. No.: B4783855
M. Wt: 270.33 g/mol
InChI Key: UBQUYULMLMEFGK-UHFFFAOYSA-N
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Description

N-[4-(1-Pyrrolidinyl)benzyl]-2-furamide is a synthetic compound belonging to the 2-furamide class, characterized by a furan-2-carboxamide backbone substituted with a 4-(1-pyrrolidinyl)benzyl group. The pyrrolidinyl moiety may enhance solubility and central nervous system (CNS) penetration compared to bulkier aromatic substituents, though this remains speculative without empirical data.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQUYULMLMEFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the 2-Furamide Family

N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3b)

These compounds, synthesized by substituting the benzoylphenyl group at the 4- or 3-position of the aniline ring, exhibit anti-hyperlipidemic activity. Key differences:

N-[4-(1-Pyrrolidinyl)benzyl]-2-furamide vs. 3a/3b
Feature This compound 3a/3b
Core Structure Furan-2-carboxamide Furan-2-carboxamide
Substituent 4-(1-Pyrrolidinyl)benzyl 4-/3-Benzoylphenyl
Potential Bioactivity Hypothesized CNS effects Anti-hyperlipidemic
Solubility Likely higher (pyrrolidine enhances polarity) Lower (aromatic benzoyl group)

Comparison with Non-Furamide Heterocyclic Compounds

Ciproxifan (H3 Receptor Antagonist)
  • Receptor Specificity : Potent H3 receptor antagonist (Ki = 0.5–1.9 nM) with >1,000-fold selectivity over other aminergic receptors .
  • Bioavailability: 62% oral bioavailability in mice, with ED50 = 0.14 mg/kg for histamine turnover enhancement .
  • Structural Insight : The cyclopropyl-phenyl ketone group in ciproxifan contrasts with the pyrrolidinyl-benzyl group in the target compound, suggesting divergent receptor targets.
Pyrimidine Derivatives (e.g., N-Methylbenzenesulfonamide)

Pyrimidine-based compounds, such as those reported in , often exhibit kinase inhibition or antimicrobial activity. The sulfonamide and fluorophenyl groups in these derivatives emphasize the role of electronegative substituents in binding affinity, a feature less prominent in 2-furamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-pyrrolidinyl)benzyl]-2-furamide
Reactant of Route 2
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N-[4-(1-pyrrolidinyl)benzyl]-2-furamide

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